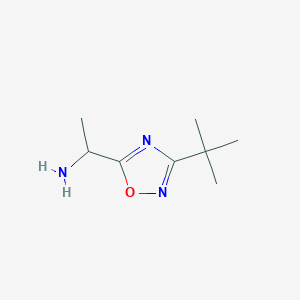

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine |

InChI |

InChI=1S/C8H15N3O/c1-5(9)6-10-7(11-12-6)8(2,3)4/h5H,9H2,1-4H3 |

InChI Key |

DPDGWAPICYFNTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=NO1)C(C)(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

[1]

Part 1: Executive Summary & Structural Logic

In the landscape of modern medicinal chemistry, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine represents a "privileged intermediate"—a scaffold that balances steric bulk, lipophilicity, and modulated basicity.[1]

Unlike simple alkyl amines, this compound incorporates a 1,2,4-oxadiazole core, a proven bioisostere for esters and amides.[1][2] The inclusion of the tert-butyl group at the C3 position provides significant steric protection and lipophilic volume, enhancing hydrophobic interactions within receptor pockets without introducing metabolic liability.[1] The C5-ethylamine moiety serves as a chiral handle for further elaboration, typically into peptidomimetics or kinase inhibitors.[1]

This guide provides a comprehensive technical analysis of this building block, moving beyond basic catalog data to explore the why and how of its application in drug design.

Part 2: Chemical Identity & Physicochemical Profile[1][3][4]

Core Identity Data

| Parameter | Value / Descriptor |

| IUPAC Name | This compound |

| CAS Number | 1423025-90-4 (HCl salt); 1354961-22-0 (Generic/Related) |

| SMILES | CC(C)(C)C1=NOC(C(C)N)=N1 |

| Molecular Weight | 169.22 g/mol (Free Base) |

| Formula | C₈H₁₅N₃O |

| Chirality | Contains 1 chiral center (α-carbon).[1][3][4][5][6] Available as (R), (S), or racemate.[1] |

Physicochemical Properties (Experimental & Predicted)

The following parameters define the compound's behavior in biological systems and synthetic workflows.

| Property | Value | Technical Insight |

| LogP (Lipophilicity) | 1.8 – 2.1 | The tert-butyl group significantly boosts lipophilicity compared to methyl analogs (LogP ~0.5), improving membrane permeability while maintaining water solubility due to the amine.[1] |

| TPSA | ~64 Ų | Ideal range for CNS penetration and oral bioavailability (Rule of 5 compliant).[1] |

| pKa (Amine) | ~7.2 – 7.8 | CRITICAL: The electron-withdrawing nature of the 1,2,4-oxadiazole ring lowers the pKa of the α-amine compared to standard alkyl amines (~10.5).[1] This "modulated basicity" reduces ionization at physiological pH, enhancing passive transport.[1] |

| H-Bond Donors/Acceptors | 1 / 4 | The oxadiazole nitrogens and oxygen act as weak acceptors; the primary amine is a donor/acceptor. |

| Metabolic Stability | High | The 1,2,4-oxadiazole ring is resistant to esterases and amidases, unlike the ester/amide bonds it mimics.[1] |

Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of this compound hydrochloride. Mechanism: This protocol utilizes the condensation of an amidoxime with a protected amino acid, followed by cyclodehydration.[1] This route is preferred over the acyl chloride method due to milder conditions and higher tolerance for functional groups.

Reaction Workflow Diagram

Caption: Convergent synthesis via the amidoxime route. The critical cyclization step (Red) requires thermal driving force to close the 1,2,4-oxadiazole ring.[1]

Step-by-Step Protocol

Step 1: Preparation of tert-Butyl Amidoxime

-

Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq) in water.

-

Add pivalonitrile (1.0 eq) dropwise.[1]

-

Add ethanol (co-solvent) and reflux at 80°C for 12 hours.

-

Validation: Monitor by TLC (Polar mobile phase). Amidoxime is more polar than nitrile.

-

Concentrate and extract with ethyl acetate to yield the white solid amidoxime.

Step 2: Coupling & Cyclization (One-Pot Variant)

-

Activation: Dissolve N-Boc-Alanine (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour to form the active acyl imidazole.

-

Note: Gas evolution (CO₂) confirms activation.[1]

-

-

Addition: Add tert-butyl amidoxime (1.0 eq) to the reaction mixture. Stir at RT for 2 hours.

-

Cyclization: Heat the mixture to 100–110°C for 4–6 hours.

-

Why: The intermediate O-acyl amidoxime requires thermal energy to undergo dehydration and ring closure.

-

-

Workup: Cool, dilute with water, and extract with EtOAc. Wash with NaHCO₃ (remove unreacted acid) and Brine.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Boc-Deprotection

-

Dissolve the intermediate in 1,4-dioxane.

-

Add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours.

-

Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

-

Yield: Typically >85% for this step.[3]

-

Part 4: Applications in Drug Discovery[2][8]

Bioisosteric Replacement Strategy

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides .[1][7][8]

-

Stability: Unlike esters, the oxadiazole ring is stable to hydrolysis in plasma.[1]

-

Geometry: It mimics the planar geometry of the amide bond but lacks the hydrogen bond donor capability (unless substituted), which can improve membrane permeability.[1]

-

Lipophilicity: The tert-butyl group acts as a "lipophilic anchor," filling hydrophobic pockets (e.g., S1 pockets in proteases) more effectively than a simple phenyl or methyl group.[1]

Structural Activity Relationship (SAR) Logic

Caption: SAR dissection showing the functional role of each structural component.

Part 5: Safety & Handling (SDS Summary)

While specific toxicology data for this exact intermediate may be limited, standard protocols for alkyl-heterocyclic amines apply:

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2012.[1] Link[1]

-

Pace, A., et al. "Fluorinated 1,2,4-Oxadiazoles: Synthesis and Biological Activity."[1] Current Organic Chemistry, 2016.[1] (Grounding for oxadiazole stability).

-

ChemScene. "this compound hydrochloride Product Data." ChemScene Catalog, 2024.[1] Link

-

PubChem. "Compound Summary: 1,2,4-Oxadiazole Derivatives."[1] National Library of Medicine, 2024.[1] Link

-

Enamine. "Building Blocks: Heterocyclic Amines." Enamine Store, 2024.[1][9] (Reference for commercial availability and handling standards).

Sources

- 1. ijcr.info [ijcr.info]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. scielo.br [scielo.br]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ipbcams.ac.cn [ipbcams.ac.cn]

"spectroscopic analysis (NMR, IR, MS) of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"

Technical Whitepaper: Structural Elucidation of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Executive Summary This guide outlines the spectroscopic validation of This compound , a critical bioisostere scaffold used in medicinal chemistry to mimic amide bonds while improving metabolic stability.[1] As a Senior Application Scientist, I have structured this analysis not merely as a list of peaks, but as a causal investigation. We will validate the structure by interrogating the connectivity of the 1,2,4-oxadiazole core, the steric bulk of the tert-butyl group, and the chirality of the ethylamine tail.

Part 1: Molecular Architecture & Theoretical Predictions

Before touching the instrument, we must establish the "Spectroscopic Truth" we expect to find. This molecule (C₈H₁₅N₃O, MW: 169.22 g/mol ) consists of three distinct magnetic and vibrational domains:

-

The Anchor: A tert-butyl group at position C3 (providing intense, diagnostic singlets).[2]

-

The Core: An electron-deficient 1,2,4-oxadiazole ring (acting as a spectroscopic silent zone in 1H NMR but a beacon in 13C NMR).

-

The Variable: A chiral 1-aminoethyl tail at position C5 (the site of stereochemical complexity).

Part 2: Mass Spectrometry (MS) Profiling[1]

Objective: Confirm molecular weight and validate the heterocyclic core integrity via fragmentation topology.

Ionization Strategy

-

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]

-

Rationale: The primary amine is easily protonated. EI (Electron Impact) is too harsh and may shatter the fragile oxadiazole ring before the molecular ion is detected.

Diagnostic Fragmentation Pathways

In the MS/MS spectrum, we look for a specific "fingerprint" of dissociation. The 1,2,4-oxadiazole ring typically undergoes a Retro-1,3-Dipolar Cycloaddition (RDA).

-

Parent Ion: m/z 170.2 [M+H]⁺[1]

-

Fragment A (Loss of Ammonia): m/z 153.2 [M+H - NH₃]⁺.[1] Diagnostic for the primary amine.

-

Fragment B (RDA Cleavage): The ring splits, typically ejecting the nitrile component.

Figure 1: Predicted fragmentation logic for the 1,2,4-oxadiazole core.

Part 3: Vibrational Spectroscopy (IR)[1][3]

Objective: Rapid identification of functional groups and confirmation of ring closure.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| Primary Amine (N-H) | 3300–3400 | Medium | Look for the characteristic "doublet" (symmetric/asymmetric stretch).[1] |

| C=N Stretch (Ring) | 1560–1590 | Strong | Confirmation of oxadiazole ring closure.[1] Absence indicates uncyclized amidoxime. |

| C-H (Aliphatic) | 2950–2980 | Strong | Dominated by the tert-butyl C-H stretches.[1] |

| C-O Stretch | 1050–1100 | Medium | Ether-like linkage within the heterocycle.[1] |

Application Insight: If you see a broad peak at 3200–3500 cm⁻¹ lacking the doublet definition, your sample is likely wet (hygroscopic amine salt) or contains residual acid from deprotection.

Part 4: Nuclear Magnetic Resonance (NMR) Strategy

Objective: Unambiguous connectivity assignment.

¹H NMR (Proton) - 400 MHz, CDCl₃[1]

-

The "Anchor" (t-Butyl): A massive singlet integrating to 9H at δ 1.35–1.45 ppm .[1][2] This is your internal reference for integration.

-

The "Tail" (Methyl): A doublet (J ≈ 7 Hz) integrating to 3H at δ 1.50–1.60 ppm .[1]

-

The "Chiral Center" (Methine): A quartet (J ≈ 7 Hz) integrating to 1H at δ 4.20–4.40 ppm .[1]

-

Why so downfield? This proton is alpha to both an amine and the aromatic oxadiazole ring (anisotropic deshielding).

-

-

The Amine (NH₂): A broad singlet at δ 1.8–2.5 ppm . Note: This peak wanders depending on concentration and water content.

¹³C NMR (Carbon) - 100 MHz, CDCl₃

The 1,2,4-oxadiazole ring carbons are the critical validation points.

-

C5 (O-C=N): δ 180–183 ppm . The most deshielded carbon due to the adjacent oxygen and nitrogen.

-

C3 (N=C-R): δ 174–176 ppm .

-

Methine (CH-NH₂): δ 46–48 ppm .[1]

-

t-Butyl (Quaternary): δ 32–34 ppm .[1]

-

t-Butyl (Methyls): δ 28–29 ppm .[1]

-

Ethyl Methyl: δ 20–22 ppm .

Figure 2: Logical workflow for structural validation and purity assessment.

Part 5: Experimental Protocols

Sample Preparation for NMR

-

Solvent: CDCl₃ is standard.[3] However, if the amine signals are broadened due to exchange, switch to DMSO-d₆ .

-

Concentration: 5-10 mg for ¹H; >20 mg for ¹³C.[1]

-

Safety: Ensure the sample is free of paramagnetic impurities (e.g., Cu residues from "Click" chemistry if used in synthesis), as these will broaden peaks and ruin integration.

Chiral Purity Determination (Enantiomeric Excess)

Since the molecule has a chiral center at the ethylamine attachment, simple NMR cannot distinguish enantiomers.

-

Method A (Derivatization): React the amine with (R)-Mosher's Acid Chloride .[1]

-

Result: Diastereomers will show distinct chemical shifts for the methyl doublet in ¹H NMR (Δδ ≈ 0.05–0.1 ppm).

-

-

Method B (Chiral HPLC):

References

-

Pace, A., & Buscemi, S. (2017). The Chemistry of 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry. Elsevier.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for amine/t-butyl shifts). [1]

-

Jakopin, Ž., & Dolenc, M. S. (2008). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Current Organic Chemistry. (Validation of synthetic precursors and ring carbon shifts).

-

Boyer, J. H. (1964). Monocyclic Oxadiazoles. In Heterocyclic Compounds. (Classic reference for ring fragmentation).[1]

Sources

- 1. [{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate | C31H39N11O6S | CID 17757337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

Comprehensive Crystallographic Characterization: 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

[1]

Executive Summary

The target molecule, This compound , represents a "privileged scaffold" in medicinal chemistry.[1] The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides, while the tert-butyl group provides significant lipophilicity and steric bulk, often improving metabolic stability.[1] The primary amine handle introduces a chiral center (C

This guide details the protocol for transitioning this molecule from a likely amorphous oil (free base) to a diffraction-quality crystalline salt, followed by data collection and structural refinement.[1]

Chemical Context & Structural Properties[1][2][3][4][5][6][7][8][9]

Before attempting crystallization, one must understand the conformer landscape.[1] The molecule consists of three rigid/semi-rigid distinct zones:[1]

-

The Anchor: A tert-butyl group at position 3.[1][2][3][4][5]

-

The Core: A planar 1,2,4-oxadiazole ring.[1]

-

The Handle: A chiral ethylamine chain at position 5.[1]

Theoretical Property Profile

| Property | Value (Estimated) | Implication for Crystallography |

| Formula | C | Low molecular weight; weak anomalous scattering (difficult AC).[1] |

| MW | 169.22 g/mol | Requires high-angle data for resolution.[1] |

| pKa (Amine) | ~8.5 - 9.5 | Critical: Readily forms salts with organic/inorganic acids.[1] |

| H-Bond Donors | 2 (NH | Primary driver of lattice packing.[1] |

| H-Bond Acceptors | 3 (N2, N4, O) | Oxadiazole N4 is the primary acceptor.[1] |

| Chirality | C(5)-ethyl | Enantiopure samples crystallize in Sohncke groups (e.g., |

Synthesis & Crystallization Strategy

The free base of this low-molecular-weight amine is predicted to be a viscous oil or low-melting solid due to high rotational freedom of the alkyl chains.[1] Direct crystallization of the free base is not recommended. [1]

Salt Selection Protocol

To generate a diffraction-quality lattice, we must freeze the rotational degrees of freedom via ionic interactions.[1]

Recommended Counter-ions:

-

Hydrochloric Acid (HCl): Creates a chloride salt.[1] The Cl atom (Z=17) provides sufficient anomalous scattering (Cu K

) to determine absolute configuration via the Flack parameter.[1] -

L-Tartaric Acid: Useful for diastereomeric salt resolution if the starting material is racemic.[1]

-

Fumaric Acid: Often yields robust, high-melting networks for 1,2,4-oxadiazoles.[1]

Experimental Workflow

The following diagram outlines the decision matrix for generating the crystal.

Figure 1: Decision tree for crystallizing low-molecular-weight oxadiazole amines.

Data Collection & Reduction Methodology

Once a single crystal (approx.[1] 0.1 x 0.1 x 0.2 mm) is mounted, specific parameters must be set to ensure the chiral center is resolved.[1]

Instrumentation & Source

-

Source: Cu K

( -

Temperature: 100 K (Cryostream).[1]

-

Reasoning: Reduces thermal motion (ellipsoids) of the tert-butyl group, which is prone to rotational disorder.[1]

-

Data Processing Protocol[1]

-

Indexing: Expect an Orthorhombic (

) or Monoclinic ( -

Strategy: Collect a full sphere of data (redundancy > 4) to maximize the accuracy of intensities for Flack parameter calculation.

-

Friedel Pairs: Do NOT merge Friedel pairs during reduction if determining absolute configuration.

Structural Elucidation & Refinement

The Phase Problem

For the HCl salt, the position of the Chlorine atom can be found via Direct Methods (SHELXT) or Patterson methods.[1] The remaining C/N/O atoms will appear in the difference Fourier map.[1]

Refinement Targets (SHELXL)

-

R1 Value: Target < 4.0%.

-

Disorder: The tert-butyl group often exhibits 3-fold rotational disorder.[1] If electron density is smeared, model as two discrete positions with occupancy summing to 1.0 (using PART 1 and PART 2 commands).[1]

-

Hydrogen Atoms:

Absolute Configuration (AC)

If the sample is chiral:

Analysis of Intermolecular Interactions[1][9]

The crystal packing of this compound will be dominated by specific supramolecular synthons.

The "Amine-Oxadiazole" Synthon

The 1,2,4-oxadiazole ring is electron-deficient.[1] The N4 nitrogen is a good hydrogen bond acceptor.[1]

Expected Geometric Parameters

Based on CSD surveys of similar 3-substituted-5-aminoalkyl-1,2,4-oxadiazoles, the following bond lengths indicate a high-quality refinement:

| Bond | Expected Length (Å) | Notes |

| O1-N2 | 1.40 - 1.42 | Characteristic single bond.[1] |

| N2=C3 | 1.28 - 1.30 | Double bond character.[1] |

| C3-C(tBu) | 1.49 - 1.51 | Sterically crowded single bond.[1] |

| C5-C(ethyl) | 1.48 - 1.50 | Linker to chiral center.[1] |

| C(ethyl)-N(amine) | 1.46 - 1.48 | Standard C(sp3)-N bond.[1] |

Interaction Map (DOT Visualization)

The following diagram illustrates the expected Hydrogen Bond network in the crystal lattice (HCl Salt Model).

Figure 2: Predicted hydrogen bonding network for the hydrochloride salt.[1]

References

-

Pace, A. & Buscemi, S. (2017).[1] "1,2,4-Oxadiazoles: Synthesis and Biological Applications." Advances in Heterocyclic Chemistry, 123, 1-100.[1] Link

-

Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link

-

Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

-

Allen, F. H. (2002).[1] "The Cambridge Structural Database: a quarter of a million crystal structures and rising."[1] Acta Crystallographica Section B, 58(3), 380-388.[1] Link

-

Parsons, S., Flack, H. D.[1] & Wagner, T. (2013).[1] "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B, 69(3), 249-259.[1] Link

Sources

- 1. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 2. 2-Prolyl-5-Tert-Butyl-[1,3,4]Oxadiazole | C11H17N3O2 | CID 449137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. chemscene.com [chemscene.com]

"stability and degradation studies of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"

This guide outlines a comprehensive technical framework for evaluating the stability and degradation pathways of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine . It is designed for pharmaceutical scientists requiring a rigorous, mechanism-based approach to stress testing and analytical method development.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Technical Summary

The molecule This compound (referred to herein as OXD-Amine ) presents a unique stability profile governed by two competing functional motifs: the 1,2,4-oxadiazole core and the primary aliphatic amine .[1]

While 1,2,4-oxadiazoles are generally bioisosteres for esters/amides, they possess a distinct susceptibility to nucleophilic attack at the C-5 position, particularly under basic conditions. Conversely, the primary amine introduces risks of oxidation and excipient incompatibility (e.g., Maillard reactions). This guide prioritizes the characterization of base-catalyzed ring opening and oxidative deamination as the primary failure modes.[1]

Physicochemical Profiling & Structural Logic

Before initiating wet-lab protocols, the structural causality of degradation must be understood to select appropriate stress conditions.

Structural Analysis[2]

-

The Warhead (Oxadiazole Ring): The C-5 carbon is electron-deficient, making it the electrophilic center.[1] The tert-butyl group at C-3 provides significant steric bulk, which theoretically enhances stability against hydrolysis compared to 3-phenyl or 3-methyl analogs.[1] However, it does not render the ring immune to high pH stress.

-

The Handle (Ethan-1-amine): The exocyclic amine is a basic center (Predicted pKa ≈ 8.5–9.0).[1] In solution, protonation at physiological pH stabilizes the molecule, but the free base form (pH > 9) increases the risk of intramolecular reactions or oxidation.

Predicted pH-Rate Profile

Based on the degradation kinetics of analogous 1,2,4-oxadiazoles (e.g., BMS-708163), OXD-Amine is expected to follow a U-shaped pH-rate profile:

-

pH 3.0 – 5.0: Maximum Stability (Protonation of the ring nitrogen is negligible; amine is protonated).[1]

-

pH < 1.0: Acid-catalyzed hydrolysis (Ring cleavage).[1]

-

pH > 8.0: Base-catalyzed hydrolysis (Nucleophilic attack by OH⁻ at C-5).[1]

Mechanistic Degradation Pathways

The following Graphviz diagram illustrates the hypothetical degradation cascade based on established heterocyclic chemistry.

Pathway Diagram (DOT)[1]

Caption: Proposed degradation pathways showing base-catalyzed ring opening (Red) and oxidative deamination (Yellow).

Forced Degradation Protocols (Stress Testing)

Do not use generic "cook-and-look" methods.[1] The following protocols are tailored to the specific vulnerabilities of OXD-Amine .

Hydrolytic Stress (Acid/Base)

Objective: Determine the vulnerability of the 1,2,4-oxadiazole ring.

-

Acid Stress: Dissolve OXD-Amine to 1 mg/mL in 0.1 N HCl .[1] Incubate at 60°C for up to 7 days.

-

Rationale: 1,2,4-oxadiazoles are generally resistant to mild acid. If no degradation is observed at 24h, escalate to 1 N HCl.

-

-

Base Stress: Dissolve to 1 mg/mL in 0.1 N NaOH . Incubate at Ambient Temperature initially.

Oxidative Stress

Objective: Assess the primary amine's susceptibility to N-oxidation and radical abstraction.[1]

-

Peroxide: 1 mg/mL in 3% H₂O₂ at Ambient Temp for 24 hours.

-

Note: If the amine forms an N-oxide, it will likely elute earlier than the parent in Reverse Phase chromatography.

-

-

Radical Initiator (AIBN): To distinguish between nucleophilic oxidation and radical degradation, incubate with 10 mM AIBN (Azobisisobutyronitrile) in acetonitrile/water at 40°C.

Photostability

Objective: Confirm stability per ICH Q1B.

-

Protocol: Expose solid state and solution (in quartz vials) to 1.2 million lux hours and 200 Wh/m² UV.

-

Specific Risk:[1] Oxadiazoles can undergo photochemical rearrangement (e.g., to 1,2,4-triazoles or ring contraction), though this is rare without specific substitution patterns.

Analytical Method Development (HPLC-UV-MS)

The polarity of the amine requires careful column selection to prevent peak tailing.[1]

Chromatographic Conditions

| Parameter | Recommendation | Rationale |

| Column | C18 with Polar Embedded Group (e.g., Waters XBridge BEH Shield RP18) or HILIC | The polar amine causes tailing on standard C18.[1] High pH stability (>10) is useful for the column to allow basic mobile phases.[1] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1]0) | Critical: Running at high pH keeps the amine unprotonated (neutral), improving peak shape and retention. |

| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |

| Gradient | 5% B to 95% B over 15 mins | Generic scouting gradient. |

| Detection | UV at 210 nm and 254 nm | 210 nm for the aliphatic amine fragments; 254 nm for the oxadiazole ring.[1] |

Mass Spectrometry Settings

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

-

Target Ions:

Study Workflow Diagram

This decision tree ensures the study remains autonomous and self-correcting based on real-time data.[1]

Caption: Self-validating workflow for OXD-Amine stability assessment.

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation, 2003.

-

BMS-708163 Stability Study. Degradation kinetics and mechanism of an oxadiazole derivative. Journal of Pharmaceutical Sciences, 2012. (Demonstrates the base-catalyzed ring opening mechanism of 1,2,4-oxadiazoles).

-

HDAC6 Inhibitor Hydrolysis. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors. ACS Omega, 2023. (Details the transition states of oxadiazole cleavage). [1]

-

PubChem Compound Summary. this compound hydrochloride.[1][2] National Library of Medicine.[1] [1]

Sources

Solubility Profile of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: A Technical Guide

Executive Summary

The molecule 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS: 1423025-90-4 for HCl salt) represents a critical chiral building block in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and other heterocyclic bioactive agents.[1] Its structure features a lipophilic tert-butyl tail, a polar 1,2,4-oxadiazole core, and a basic primary amine side chain.[1]

Understanding the solubility landscape of this intermediate is pivotal for:

-

Reaction Optimization: Selecting the correct solvent for nucleophilic substitutions or amide couplings.[1]

-

Work-up Strategies: Designing efficient liquid-liquid extractions (LLE).

-

Purification: Developing crystallization protocols to upgrade enantiomeric excess (ee).

This guide provides a comprehensive analysis of the solubility behavior of this scaffold, grounded in physicochemical principles and validated experimental protocols.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this molecule, we must analyze its competitive structural motifs.

Structural Analysis[1][2][3]

-

Lipophilic Domain: The tert-butyl group provides significant bulk and hydrophobicity, driving solubility in non-polar and chlorinated solvents.[1]

-

Polar Domain: The 1,2,4-oxadiazole ring acts as a hydrogen bond acceptor (HBA).[1] It is planar and electron-deficient.[1]

-

Ionizable Domain: The ethan-1-amine group is a primary amine.[1] It acts as a hydrogen bond donor/acceptor and is the site of pH-dependent solubility switching.[1]

Key Parameters (Estimated)

| Parameter | Value (Approx) | Implication |

| LogP | ~2.9 | Moderate lipophilicity.[1] Prefers organic layers (DCM, EtOAc) over neutral water. |

| pKa (Amine) | ~8.5 – 9.5 | Exists as a cation (R-NH₃⁺) at pH < 7 and neutral (R-NH₂) at pH > 10.[1] |

| TPSA | ~65 Ų | Good membrane permeability; moderate aqueous solubility potential if ionized.[1] |

Expert Insight: The electron-withdrawing nature of the oxadiazole ring slightly lowers the basicity of the adjacent amine compared to a standard alkyl amine.[1] However, it remains sufficiently basic to form stable salts with HCl, TFA, or oxalic acid.

Solubility Landscape

The following table summarizes the expected solubility profile for the Free Base and HCl Salt forms.

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Process Utility |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low/Moderate | Extraction solvent of choice.[1] |

| Chlorinated | Chloroform | High | Low | NMR analysis; extraction.[1] |

| Polar Protic | Methanol (MeOH) | High | High | Salt formation; Homogeneous reactions.[1] |

| Polar Protic | Ethanol (EtOH) | High | Moderate/High | Crystallization solvent.[1] |

| Polar Aprotic | DMSO / DMF | High | High | Library synthesis; biological assays.[1] |

| Esters | Ethyl Acetate (EtOAc) | Good | Low | Crystallization anti-solvent for salts.[1] |

| Ethers | THF / 2-MeTHF | Good | Low | Grignard/Lithiation reactions.[1] |

| Hydrocarbons | Heptane / Hexane | Low (<1 mg/mL) | Insoluble | Anti-solvent for precipitation.[1] |

| Aqueous | Water (pH 2) | High (as salt) | High | Aqueous work-up (discard layer).[1] |

| Aqueous | Water (pH 10) | Low (oiling out) | N/A (Converts to base) | Aqueous work-up (product layer).[1] |

Experimental Protocols

Reliable solubility data requires rigorous methodology.[1] Use these protocols to validate the specific batch properties.

Protocol A: Gravimetric Solubility Determination (Standard)

Use this to determine the saturation limit (C_sat) for process limits.

-

Preparation: Weigh ~50 mg of the amine (Free Base or Salt) into a 4 mL clear glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.[1]

-

Observation: Continue addition until the solution becomes clear (visual solubility).

-

Saturation (Optional): If solid remains after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to calculate

.

Protocol B: pH-Dependent Partitioning (Extraction Logic)

Use this to determine the optimal pH for isolation.[1]

-

Dissolve 100 mg of amine hydrochloride in 5 mL Water .

-

Add 5 mL DCM (biphasic mixture).

-

Acidic Check: Measure pH of aqueous layer (should be < 4).[1] Shake. Analyze layers by TLC.[1][2] Result: Amine stays in Water.[1]

-

Basification: Add 1M NaOH dropwise until aqueous pH > 10.

-

Extraction: Shake vigorously for 1 minute. Allow separation.

-

Analysis: Analyze organic layer. Result: Amine migrates to DCM.

Process Implications & Workflows

Crystallization Strategy

The significant solubility difference between the Free Base and the Salt allows for "Reactive Crystallization."[1]

-

Method: Dissolve Free Base in EtOAC (soluble). Add HCl in Dioxane/Ether.[1] The HCl salt will precipitate instantly due to insolubility in the ester/ether matrix.[1]

-

Polymorph Warning: Chiral amines often form conglomerates or racemates.[1] Verify the solid form using XRPD if optical rotation is critical.[1]

Solubility Screening Workflow

The following diagram illustrates the decision logic for selecting a solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on the chemical form (Base vs. Salt) and process goal.

pH-Dependent Extraction Logic

Understanding the pKa allows for precise separation from non-basic impurities (e.g., unreacted oxadiazole precursors).[1]

Figure 2: Acid-Base extraction strategy to isolate the amine from neutral byproducts.

References

-

ChemScene. (2024).[1] 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride - Product Properties and LogP Data. Retrieved from [3]

-

National Center for Biotechnology Information. (2020).[1] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery: Solubility and Synthetic Approaches. PubChem / PMC.[1] Retrieved from

-

Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry: Physicochemical Properties and Design. Journal of Medicinal Chemistry. (Contextual grounding for oxadiazole lipophilicity).

-

PubChem. (2024).[1] this compound Compound Summary. Retrieved from

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of Chiral 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Topic: "asymmetric synthesis of chiral 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine" Content Type: Application Note & Protocol

Abstract & Introduction

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for amides and esters due to its enhanced metabolic stability and favorable pharmacokinetic profile.[1] Specifically, the

Synthesizing this motif with high enantiopurity is challenging.[2][3][4] Traditional cyclization of chiral amino acids often leads to racemization due to the thermal instability of the

This Application Note details two robust protocols for the asymmetric synthesis of (S)-1 :

-

Chemical Catalysis: Diastereoselective synthesis using Ellman’s Sulfinamide auxiliary.[2][3][4][5]

-

Biocatalysis: Enantioselective transamination using

-Transaminases.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C–N chiral center from the corresponding ketone (2) . The ketone itself is constructed via the condensation of pivalamidoxime (3) with pyruvic acid derivatives.

Figure 1: Retrosynthetic strategy focusing on the late-stage installation of the chiral amine.

Protocol A: Ellman’s Auxiliary Approach (Chemical Synthesis)

This method utilizes (R)-(+)-tert-butanesulfinamide (Ellman’s auxiliary) to induce diastereoselectivity. It is the industry standard for generating

Phase 1: Synthesis of Prochiral Ketone (2)

Rationale: Direct condensation of amidoximes with pyruvic acid can be low-yielding. We utilize a modified CDI-mediated coupling followed by thermal cyclization.

Reagents:

-

Pivalamidoxime (1.0 eq)

-

Pyruvic acid (1.2 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.3 eq)

-

Solvent: DMF / Toluene

Step-by-Step:

-

Activation: Dissolve pyruvic acid (10 mmol) in anhydrous DMF (20 mL) at 0°C. Add CDI (13 mmol) portion-wise. Stir for 30 min until CO₂ evolution ceases.

-

Coupling: Add pivalamidoxime (10 mmol) to the mixture. Stir at RT for 2 hours to form the O-acyl amidoxime intermediate.

-

Cyclization: Dilute with Toluene (50 mL) and heat to reflux (110°C) for 6 hours. The water produced is removed via a Dean-Stark trap or simply by the high temperature if open vessel (not recommended). Note: The 1,2,4-oxadiazole ring forms via dehydration.

-

Work-up: Cool to RT. Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Phase 2: Asymmetric Imine Formation & Reduction

Rationale: The condensation of the electron-deficient oxadiazolyl ketone requires a strong Lewis acid (Ti(OEt)₄). The subsequent reduction stereochemistry is controlled by the auxiliary.

Reagents:

-

Ketone (2) (1.0 eq)

-

(R)-(+)-2-Methyl-2-propanesulfinamide (1.2 eq)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq)

-

Sodium Borohydride (NaBH₄) (3.0 eq)

-

Solvent: THF (anhydrous)

Step-by-Step:

-

Condensation: In a flame-dried flask under N₂, mix Ketone (2) (5 mmol) and (R)-tert-butanesulfinamide (6 mmol) in THF (15 mL).

-

Lewis Acid Addition: Add Ti(OEt)₄ (10 mmol) dropwise. Stir at reflux (65°C) for 12–18 hours. Monitor by TLC (conversion is usually >95%).

-

Quench: Cool to RT. Pour into brine (20 mL) with vigorous stirring. The titanium salts will precipitate as a thick white slurry. Filter through Celite. Wash the cake with EtOAc.

-

Isolation: Dry the filtrate (Na₂SO₄) and concentrate to yield the crude N-sulfinyl imine.

-

Reduction: Dissolve the crude imine in THF (20 mL) and cool to -78°C .

-

Hydride Addition: Add NaBH₄ (15 mmol) (solid or solution). Stir at -78°C for 3 hours, then slowly warm to 0°C.

-

Mechanistic Note: The bulky tert-butyl group of the auxiliary and the oxadiazole ring direct the hydride attack. Using NaBH₄ typically favors the syn-product (relative to the sulfinyl group), yielding the (S)-amine configuration when starting with (R)-sulfinamide (subject to confirmation by specific transition state models for oxadiazoles).

-

-

Work-up: Quench with sat. NH₄Cl. Extract with EtOAc.[7][8][9] Purify by column chromatography.

-

Diastereomeric Ratio (dr): Typically >95:5.

-

Phase 3: Deprotection to Hydrochloride Salt

Step-by-Step:

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

-

Concentrate to dryness. Triturate with Et₂O to obtain the white solid.

-

Final Product: (S)-1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride.

-

Protocol B: Biocatalytic Transamination (Green Route)

This method uses

Key Advantages:

-

Single step.

-

No heavy metals (Ti).

-

99% ee is common.

Screening Protocol:

-

Enzyme Panel: Screen Codexis ATA panel or equivalent (e.g., Vibrio fluvialis, Arthrobacter sp.). Focus on (S)-selective enzymes.

-

Conditions:

-

Substrate (2) : 10 g/L

-

Amine Donor: 1M Isopropylamine (pH 7.5)

-

Cofactor: PLP (1 mM)[11]

-

Co-solvent: 10% DMSO (to improve solubility of the oxadiazole).

-

Temp: 30°C.

-

Reaction Scheme & Logic:

Figure 2: Transaminase catalytic cycle.[12] The enzyme controls the facial selectivity of protonation.

Optimization for Scale-up:

-

Equilibrium Shift: The reaction generates acetone (from IPA). Remove acetone continuously using a nitrogen sweep or reduced pressure (if enzyme is stable) to drive conversion to >90%.

-

Work-up: Acidify to pH 2, wash with MTBE (removes unreacted ketone), basify to pH 10, extract with DCM.

Quality Control & Analytical Methods

To ensure the integrity of the chiral center, the following analytical methods are mandatory.

Table 1: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Chemical Purity | HPLC (C18, 0.1% TFA/MeCN) | > 98.0% |

| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H or IC) | > 99.0% |

| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |

| Residual Solvent | GC-HS | < ICH limits |

Chiral HPLC Method (Example):

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Oxadiazole absorption).

-

Expected Retention: (R)-isomer ~8 min, (S)-isomer ~12 min (verify with racemate).

References

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

-

Pace, V., et al. (2015). "Lithium-mediated addition of oxadiazoles to sulfinimines: Access to chiral

-amino-1,2,4-oxadiazoles." Journal of Organic Chemistry, 80(3), 1777-1788. Link -

Codexis Inc. (2023). "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Technical Notes. Link

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817-1830. Link

-

Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. Link

Disclaimer: This protocol involves hazardous chemicals. All experiments must be performed in a fume hood with appropriate PPE.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 6. researchgate.net [researchgate.net]

- 7. ijcr.info [ijcr.info]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 10. Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate – Oriental Journal of Chemistry [orientjchem.org]

- 11. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

"application of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in bioisosteric replacement studies"

Application Note: Bioisosteric Utility & Synthetic Protocols for 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Executive Summary

This guide details the application of This compound (hereafter referred to as Compound A ) as a high-value building block in medicinal chemistry.

The 1,2,4-oxadiazole ring is a privileged scaffold widely recognized as a hydrolytically stable bioisostere for esters and amides.[1][2][3] However, Compound A offers a distinct utility: it serves as a bioisostere for

This document provides the rationale, physical properties, and validated protocols for incorporating Compound A into drug candidates.

Physicochemical Rationale & Bioisosterism

The strategic value of Compound A lies in its ability to mimic the steric bulk of a phenyl group while altering the electronic landscape.

Bioisosteric Comparison

| Feature | Compound A (Oxadiazole Isostere) | Impact on Drug Design | |

| Structure | Phenyl Ring (Lipophilic) | 1,2,4-Oxadiazole (Polar Aromatic) | Reduced LogP; improved solubility. |

| Sterics | Planar, medium bulk | Planar, t-Butyl adds 3D bulk | t-Butyl mimics para-substituted phenyl or bulky aliphatic groups. |

| Basicity (pKa) | ~9.5 (Amine) | ~7.5 - 8.5 (Amine) | The electron-withdrawing ring lowers amine pKa, potentially improving membrane permeability (more uncharged species at pH 7.4). |

| Metabolism | Prone to CYP450 oxidation (Ring hydroxylation) | Resistant to ring oxidation | Enhanced metabolic stability. |

| H-Bonding | Donor/Acceptor (Amine only) | Additional Acceptors (N, O in ring) | Potential for new binding interactions in the active site. |

Design Logic Diagram

Caption: Logic flow for replacing benzylamine motifs with the oxadiazole-ethylamine scaffold to address common PK liabilities.

Experimental Protocols

Protocol A: Amide Coupling (General Application)

Objective: To couple Compound A with a carboxylic acid core (R-COOH) to generate the target amide (R-CONH-Oxadiazole). Rationale: Standard coupling reagents (EDC/HOBt) may be slow due to the reduced nucleophilicity of the amine caused by the electron-withdrawing oxadiazole. HATU is recommended for high efficiency.

Reagents:

-

Carboxylic Acid Core (1.0 equiv)

-

Compound A (HCl salt or free base) (1.1 equiv)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

-

Preparation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under nitrogen atmosphere.

-

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to activate the acid. Note: The solution should turn slightly yellow.

-

Addition: Add Compound A (1.1 mmol). If Compound A is an HCl salt, ensure sufficient DIPEA is added (total 4.0 equiv) to neutralize the salt.

-

Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product mass [M+H]+.

-

Work-up:

-

Dilute with Ethyl Acetate (50 mL).

-

Wash sequentially with saturated NaHCO3 (2 x 20 mL), Water (20 mL), and Brine (20 mL).

-

Critical Step: The oxadiazole ring is generally stable, but avoid prolonged exposure to strong aqueous acids during workup to prevent potential hydrolysis of the amide bond or ring opening (though 1,2,4-oxadiazoles are robust).

-

-

Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Microsomal Stability Assay (Validation)

Objective: To quantify the metabolic stability improvement of the Oxadiazole analog vs. the Phenyl analog.

Reagents:

-

Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

-

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase, NADP+).

-

Test Compounds (10 mM DMSO stock).

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add Test Compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Take aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (150 µL) containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant by LC-MS/MS.

-

Calculation: Plot ln(% Remaining) vs. Time.

- [2]

Synthetic Pathway Visualization

The following diagram illustrates the standard workflow for utilizing Compound A, from commercial sourcing/synthesis to final bioisosteric validation.

Caption: Step-by-step workflow for the synthesis and validation of oxadiazole-containing drug candidates.

Data Interpretation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield in Coupling | Low nucleophilicity of amine. | Switch to stronger coupling agents (HATU, COMU) or convert acid to Acid Chloride. Increase temperature to 40°C. |

| High Impurity Profile | Epimerization of the | Use base-free conditions if possible (e.g., EEDQ) or minimize DIPEA excess. Keep reaction time short. |

| Poor Solubility | Lipophilicity of t-butyl group. | While the ring is polar, the t-butyl is greasy. Consider replacing t-butyl with Methyl or Cyclopropyl if LogD is too high. |

| Instability in Assay | Ring opening (rare). | 1,2,4-oxadiazoles are generally stable.[4] Check for plasma instability (esterase activity on side chains) rather than ring cleavage. |

References

-

Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. A comprehensive review of oxadiazole properties and bioisosterism.

-

BenchChem. (2025).[2] "The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties."[1][5][6][7] Application Guide.

-

Marzullo, P., et al. (2021).[8] "Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity and Pharmaceutical Applications." Targets in Heterocyclic Systems.

-

Camci, M., & Karali, N. (2023).[3] "Bioisosterism: 1,2,4-Oxadiazole Rings." ChemMedChem. Discusses the metabolic stability advantages of this scaffold.

-

Sau, P., et al. (2019).[9] "tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones." Organic Letters. Provides synthetic background for related oxadiazole formation.[1][4][6][7][10][11][12][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes [organic-chemistry.org]

- 10. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.unipv.it [iris.unipv.it]

- 13. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

"in vitro assay protocols for testing 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"

Technical Application Note: Characterization and In Vitro Profiling of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Abstract

This guide details the in vitro characterization protocols for This compound , a critical chiral building block (pharmacophore) used in the synthesis of S1P1 receptor agonists, antimicrobial agents, and antitumor bioisosteres.[1] Unlike final drug candidates, this scaffold requires a specific "qualification cascade" to ensure enantiomeric purity, metabolic resilience, and fragment safety before downstream library synthesis.[2] This document provides validated protocols for Chiral SFC analysis, Microsomal Stability, and Fragment Cytotoxicity profiling.[2]

Introduction: The Oxadiazole Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.[2][3] The specific derivative This compound combines this stable core with a chiral ethylamine side chain, serving as a versatile "chemical handle" for diversifying lead compounds.[1]

Key Applications:

-

S1P1 Agonists: Structural analog to the "tail" region of Ozanimod-like immunomodulators.[1]

-

Fragment-Based Drug Discovery (FBDD): Used as a polar, low-molecular-weight binder.[1]

-

Bioisosteric Replacement: Replacing labile peptide bonds in protease inhibitors.[2][1]

Critical Quality Attribute (CQA): Because the ethylamine group creates a chiral center, the biological activity of any resulting drug depends entirely on the enantiomeric purity (usually the S-enantiomer) of this starting material.[2]

Qualification Workflow (Visualized)

The following diagram outlines the logical flow for qualifying this scaffold before it enters a medicinal chemistry campaign.

Figure 1: The "Scaffold Qualification Cascade" ensures that only enantiomerically pure and metabolically stable batches are used for library synthesis.[1]

Protocol 1: Chiral Purity Analysis (SFC/HPLC)

Objective: Determine the Enantiomeric Excess (% ee) of the amine. The (S)-enantiomer is typically the bioactive target, while the (R)-enantiomer may be inactive or toxic.[1]

Methodological Rationale: Standard reverse-phase HPLC cannot separate enantiomers.[1] Supercritical Fluid Chromatography (SFC) is preferred for amines due to faster equilibration and superior peak shape without derivatization.[2][1]

Materials:

-

Column: Chiralpak® IC-3 or IG-3 (Daicel), 4.6 x 150 mm, 3 µm.[1]

-

Mobile Phase: CO₂ (A) / Methanol + 0.2% Isopropylamine (B).[2]

Step-by-Step Protocol:

-

Sample Prep: Dissolve 1 mg of the compound in 1 mL of Methanol (HPLC grade). Vortex for 30s.

-

SFC Conditions:

-

Analysis:

-

Acceptance Criteria: % ee > 98.0% is required for medicinal chemistry use.[2][1]

Protocol 2: Microsomal Metabolic Stability

Objective: Assess the susceptibility of the oxadiazole ring and the ethylamine side chain to oxidative metabolism (CYP450) and hydrolysis.[2]

Mechanistic Insight:

While the 1,2,4-oxadiazole ring is generally stable, the ethylamine side chain is a "soft spot" for oxidative deamination by CYP450s or MAO (Monoamine Oxidases).[2] This assay quantifies the Intrinsic Clearance (

Materials:

-

Enzyme Source: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).[2][1]

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]

-

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[2]

Workflow Diagram (Graphviz):

Figure 2: Microsomal stability workflow.[1] Rapid sampling is crucial to capture the linear phase of depletion.[2]

Step-by-Step Protocol:

-

Incubation Mix: Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[2][1]

-

Pre-warm: Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.[2][1]

-

Sampling: At 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Acetonitrile (Quench).

-

Processing: Centrifuge plates at 4000 rpm for 20 mins to pellet proteins.

-

LC-MS/MS: Analyze the supernatant. Monitor the parent ion

Da.[2][1][4] -

Calculation: Plot

vs. time. The slope

Interpretation:

- min: Highly Stable (Ideal for scaffold).[2]

- min: Unstable. The ethylamine chain likely requires protection (e.g., fluorination) or the oxadiazole is hydrolyzing.[2]

Protocol 3: Fragment Cytotoxicity (CellTiter-Glo)

Objective: Confirm that the scaffold itself does not possess non-specific toxicity (e.g., membrane disruption) before it is elaborated into a drug.[2]

Protocol:

-

Seeding: 5,000 cells/well in 96-well white opaque plates. Incubate 24h.

-

Treatment: Treat cells with the compound in an 8-point dose response (100 µM to 0.1 µM).[1]

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Readout: Add CellTiter-Glo® reagent (Promega).[1] Shake for 2 mins. Read Luminescence.

-

Success Criteria:

. If the scaffold is toxic at low concentrations, it is unsuitable for library generation.[2]

Data Summary Template

| Assay | Parameter | Target Value | Criticality |

| Chiral SFC | Enantiomeric Excess (% ee) | > 98.0% | High (Bioactivity) |

| Solubility | Kinetic Solubility (pH 7.[1]4) | > 100 µM | Medium (Formulation) |

| Metabolic Stability | < 20 µL/min/mg | High (Bioavailability) | |

| Cytotoxicity | > 50 µM | High (Safety) |

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2012.[2] Link (Review of oxadiazole stability and bioisosterism).[2]

-

FDA Guidance for Industry. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." 2020. Link

-

Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[2] Elsevier, 2016.[2] (Standard reference for ADME protocols).

-

PubChem Compound Summary. "this compound hydrochloride."[1][5] Link[2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. PubChemLite - this compound hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - this compound hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]

Application Note: High-Throughput Screening Assays for 1,2,4-Oxadiazole Libraries

Executive Summary & Strategic Rationale

The 1,2,4-oxadiazole ring is a "privileged scaffold" in modern medicinal chemistry, widely utilized as a hydrolytically stable bioisostere for esters and amides. Found in approved therapeutics such as Ataluren (Duchenne muscular dystrophy) and Pleconaril (antiviral), this moiety offers improved metabolic stability and membrane permeability compared to its carbonyl counterparts.

However, screening 1,2,4-oxadiazole libraries presents unique challenges often overlooked in generalized HTS campaigns. While the ring is generally stable, its electron-deficient nature (specifically at the C5 position) can render specific derivatives susceptible to nucleophilic attack by assay components (e.g., thiols like DTT or glutathione), leading to false positives. Furthermore, the lipophilicity required for cell permeability can drive colloidal aggregation in aqueous buffers.

This guide details a self-validating HTS workflow designed to maximize hit quality by integrating specific stability counterscreens and solubility checkpoints unique to this chemical class.

Critical Control Points: The Science of the Scaffold

Before initiating the screen, three physicochemical properties of 1,2,4-oxadiazoles must dictate assay design:

A. Electrophilicity & Thiol Reactivity

The 1,2,4-oxadiazole ring is electron-poor.[1] In derivatives with electron-withdrawing groups (EWGs) at the C3 position, the C5 carbon becomes highly electrophilic.

-

Risk: In kinase or protease assays requiring reducing agents (DTT,

-mercaptoethanol), the thiol can attack C5, causing ring-opening or covalent modification. -

Mitigation: Limit DTT concentration to < 1 mM where possible, or use TCEP (non-nucleophilic) as a reducing agent.

B. Aqueous Solubility & Aggregation

Many 1,2,4-oxadiazoles are designed to be lipophilic (LogP > 3). In HTS buffers (typically < 1% DMSO), these compounds may form colloidal aggregates that sequester enzymes, leading to promiscuous inhibition.

-

Mitigation: Include detergent (0.01% Triton X-100 or Tween-20) in all assay buffers to disrupt colloids.

C. Bioisosteric Geometry

While mimicking esters, the 1,2,4-oxadiazole is planar. Target binding pockets must accommodate this rigidity.

-

Strategy: Use Fragment-Based Drug Discovery (FBDD) principles if the library size allows, screening at higher concentrations (50-100

M) to detect weak binders that validate the geometric fit.

Visual Workflow: The "Oxadiazole-Specific" HTS Pipeline

The following diagram outlines the logic flow, specifically highlighting the "Thiol-Stability Check" which is critical for this specific library.

Figure 1: Decision tree for screening 1,2,4-oxadiazole libraries, integrating chemical stability and aggregation checks early in the triage process.

Detailed Protocols

Protocol A: Library Preparation & Stability Profiling

Objective: Ensure compounds are soluble and chemically intact prior to screening.

Materials:

-

1,2,4-Oxadiazole compound library (10 mM in DMSO).

-

LC-MS grade Acetonitrile and Water.[2]

-

Glutathione (GSH) solution (10 mM in PBS).

Step-by-Step:

-

Solubility Scan: Dilute a subset (representative 5%) of the library to 50

M in the assay buffer (e.g., PBS pH 7.4). Measure light scattering at 600 nm (nephelometry).-

Acceptance Criteria: Absorbance < 0.005 OD above background.

-

-

Thiol Reactivity Pilot: Incubate 10 representative "electron-deficient" library members (e.g., those with pyridyl or nitro-phenyl substituents) with 5 mM GSH for 4 hours at room temperature.

-

Analysis: Analyze via LC-MS.

-

Pass: Parent mass intact.

-

Fail: Mass shift of +307 Da (GSH adduct) or ring-opening products.

-

Decision: If >10% of the pilot fails, switch assay reducing agent from DTT to TCEP (Tris(2-carboxyethyl)phosphine), which is non-nucleophilic.

-

Protocol B: Primary Screen (TR-FRET Format)

Objective: Screen for inhibition of a target enzyme (e.g., Kinase or Protease) using a ratiometric readout to minimize autofluorescence interference.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Reagents:

-

Europium-labeled antibody (Donor).

-

AlexaFluor 647-labeled tracer/substrate (Acceptor).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM TCEP (Crucial: Avoid DTT).

Procedure:

-

Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of library compounds (10 mM) into 384-well low-volume black plates. Final assay concentration: 10

M. -

Enzyme Addition: Add 5

L of Enzyme solution (at 2x Km concentration). Centrifuge at 1000 x g for 1 min. -

Pre-Incubation: Incubate for 15 minutes at RT. Note: This allows slow-binding oxadiazoles to engage the pocket.

-

Substrate Addition: Add 5

L of Substrate/Tracer mix. -

Reaction: Incubate for 60 minutes at RT (protected from light).

-

Detection: Add 10

L of Detection Mix (Eu-Antibody). Incubate 1 hour. -

Read: Measure fluorescence on a multimode reader (e.g., EnVision).

-

Excitation: 337 nm.

-

Emission 1: 615 nm (Donor).

-

Emission 2: 665 nm (Acceptor).

-

-

Calculation: TR-FRET Ratio = (Em 665 / Em 615) * 10,000.

Protocol C: Hit Validation (The "Detergent Shift")

Objective: Distinguish true inhibitors from colloidal aggregators.

-

Setup: Select hits with >50% inhibition.

-

Dual Conditions: Run the IC50 dose-response (10 points, 1:3 dilution) in two parallel buffers:

-

Buffer A: 0.01% Triton X-100 (Standard).

-

Buffer B: 0.1% Triton X-100 (High Detergent).

-

-

Interpretation:

-

True Binder: IC50 remains constant (within 2-fold) between Buffer A and B.

-

Aggregator: IC50 shifts significantly (>5-fold increase) in Buffer B (detergent disrupts the aggregate, killing the "activity").

-

Data Presentation & Analysis

Expected Results Table

When analyzing 1,2,4-oxadiazole libraries, expect a hit rate slightly lower than standard amide libraries due to rigid geometry, but with higher ligand efficiency.

| Parameter | Standard Amide Library | 1,2,4-Oxadiazole Library | Notes |

| Hit Rate | 0.5% - 1.5% | 0.3% - 0.8% | Rigid scaffold requires precise fit. |

| Solubility Issues | Moderate | High | Oxadiazoles are lipophilic; watch for precipitation. |

| False Positives (Redox) | Low | Moderate | C5-electrophilicity in specific subsets. |

| Metabolic Stability | Low (Hydrolysis) | High | Resistant to esterases/peptidases. |

Mechanism of Interference Diagram

Understanding how false positives occur is vital for triage.

Figure 2: Mechanism of assay interference. Nucleophiles in the assay buffer can attack activated oxadiazole rings, leading to false inhibition data.

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

-

Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 2009. Link

-

Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 2010. Link

-

Rice, K. D., et al. "Novel 1,2,4-oxadiazole benzoic acids as high affinity sphingosine-1-phosphate-1 (S1P1) receptor agonists." Bioorganic & Medicinal Chemistry Letters, 2011. Link

- Olesen, P.H. "The use of bioisosteres in drug design: The 1,2,4-oxadiazole ring as a bioisostere for the amide bond." Current Opinion in Drug Discovery & Development, 2001.

Sources

Troubleshooting & Optimization

"optimization of reaction conditions for 1,2,4-oxadiazole synthesis"

Topic: Optimization of Reaction Conditions for 1,2,4-Oxadiazole Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Welcome to the Advanced Heterocycle Synthesis Support Hub. This guide addresses the critical challenges in synthesizing 3,5-disubstituted-1,2,4-oxadiazoles. As a core pharmacophore in medicinal chemistry (bioisostere for esters/amides), achieving high yields and purity is essential. This document synthesizes field-proven protocols with mechanistic troubleshooting to optimize your workflows.

Module 1: The Amidoxime Route (Coupling & Cyclization)[2][3][4]

The most common synthetic route involves the coupling of an amidoxime with a carboxylic acid (or derivative) followed by cyclodehydration. While conceptually simple, this "4+1" strategy often stalls at the O-acylamidoxime intermediate or suffers from side reactions.

Core Mechanism & Troubleshooting Logic

The reaction proceeds in two distinct phases:[2][3]

-

O-Acylation: Activation of the carboxylic acid and attack by the amidoxime oxygen.[4]

-

Cyclodehydration: Loss of water to form the aromatic ring.

Figure 1: Mechanistic pathway distinguishing the desired O-acylation from the parasitic N-acylation pathway.

Troubleshooting Q&A

Q1: I observe the formation of the O-acylamidoxime intermediate by LC-MS, but it refuses to cyclize to the final product. What conditions drive the cyclodehydration? A: The O-acylamidoxime intermediate is stable at room temperature. Cyclization is endothermic and requires energy or chemical assistance.

-

Thermal Drive: Heat the reaction mixture to 100–115 °C in a high-boiling solvent like Toluene, DMF, or Diglyme.

-

Microwave: Microwave irradiation (120 °C, 10–20 min) is highly effective for overcoming the activation energy barrier rapidly.

-

Superbase Method: If thermal conditions degrade your substrate, use NaOH in DMSO at room temperature.[5] The highly polar, basic environment facilitates the dehydration without external heat.

Q2: My reaction yields a significant amount of "dead-end" side product (N-acylamidoxime). How do I prevent this? A: N-acylation is often the thermodynamic product, while O-acylation is the kinetic product. To favor O-acylation:

-

Lower the Temperature: Perform the initial coupling at 0 °C to RT .

-

Choice of Base: Use a non-nucleophilic base (e.g., DIPEA) to prevent base-catalyzed rearrangement.

-

Switch Reagents: T3P (Propylphosphonic anhydride) is superior for suppressing N-acylation due to its specific activation mechanism that favors oxygen nucleophiles.

Module 2: Optimization of Coupling Reagents

Selecting the right coupling reagent is the single most impactful variable.

Comparative Analysis of Coupling Reagents

| Reagent | Mechanism Note | Best For... | Protocol Complexity |

| T3P (Propylphosphonic anhydride) | Low epimerization, water-soluble byproducts. Favors O-acylation. | Scale-up & One-pot synthesis. Excellent for sterically hindered acids. | Low (Simple workup) |

| CDI (Carbonyldiimidazole) | Forms reactive acyl imidazole. Moisture sensitive.[6] | One-pot reactions where acid chlorides are too harsh. | Medium (CO₂ evolution) |

| EDC / HOBt | Standard carbodiimide coupling. | Small-scale discovery chemistry. | Medium (Urea byproduct removal) |

| Acid Chlorides | Highly reactive electrophiles. | Simple substrates. Risk of N-acylation is highest here. | High (Requires dry conditions) |

Recommended Protocol: T3P-Mediated One-Pot Synthesis

This protocol is favored for its mild conditions, high tolerance for functional groups, and ease of purification.

Reagents:

-

Amidoxime (1.1 equiv)

-

T3P (50% in EtOAc/DMF, 2.0–3.0 equiv)

-

Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF

Step-by-Step Workflow:

-

Activation: Dissolve the carboxylic acid and base (TEA) in EtOAc. Add T3P solution dropwise at 0 °C. Stir for 15–30 min to form the active anhydride.

-

Coupling: Add the amidoxime to the mixture. Allow to warm to Room Temperature (RT) and stir until the acid is consumed (monitored by TLC/LC-MS). Note: This forms the O-acylamidoxime.[5][6][7][8]

-

Cyclization: Heat the reaction mixture to reflux (approx. 77 °C for EtOAc) or 80–100 °C (for DMF) . Monitor for the conversion of the intermediate to the 1,2,4-oxadiazole (typically 2–12 h).

-

Workup: Wash with water and saturated NaHCO₃. T3P byproducts are water-soluble, simplifying purification.[9]

Module 3: Alternative Route – 1,3-Dipolar Cycloaddition[10]

When the amidoxime route fails (e.g., due to unstable acids), the cycloaddition of nitrile oxides to nitriles is a powerful alternative.

Q3: I am using the nitrile oxide route, but I see a major byproduct with twice the mass of my nitrile oxide. What is happening? A: You are observing dimerization to furoxan (1,2,5-oxadiazole-2-oxide).[5][8] Nitrile oxides are unstable species that rapidly dimerize if not trapped.[6]

-

Solution (In Situ Generation): Do not isolate the nitrile oxide. Generate it in situ (e.g., from chloroxime using base) in the presence of a large excess of the dipolarophile (nitrile) .

-

Slow Addition: Add the precursor (hydroximoyl chloride) slowly to the reaction mixture to keep the steady-state concentration of the nitrile oxide low.

Module 4: Stability & The Boulton-Katritzky Rearrangement

A unique failure mode for 1,2,4-oxadiazoles is their tendency to rearrange into other heterocycles under thermal or nucleophilic stress.

Troubleshooting Flowchart

Figure 2: Decision tree for diagnosing stability issues post-synthesis.

Q4: My product converts to a different isomer upon heating or prolonged storage. Is this reversible? A: This is likely the Boulton-Katritzky Rearrangement (BKR) . It is generally irreversible thermodynamically.

-

Mechanism: If the substituent at the C(3) position contains a nucleophilic atom (like an amine or oxime nitrogen) in the

, -

Prevention: Avoid introducing nucleophilic side chains at C(3) until after the oxadiazole ring is formed, or keep the side chain protected (e.g., Boc-amine) during the synthesis.

References

-

Augustine, J. K., et al. (2009).[10] "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[5][9][11] Tetrahedron Letters.

-

Baykov, S. V., et al. (2017).[12] "One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters in Superbase Medium." The Journal of Organic Chemistry.

-

Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry.

-

Boulton, A. J., & Katritzky, A. R. (1962). "Heterocyclic Rearrangements." Revue Roumaine de Chimie. (Foundational text on BKR).

-

BenchChem Technical Support. (2025). "Troubleshooting Common Side Reactions in 1,2,4-Oxadiazole Synthesis." BenchChem Knowledge Base.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05602F [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. scilit.com [scilit.com]

- 12. mdpi.com [mdpi.com]

Technical Support Center: Purification of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Welcome to the technical support guide for the purification of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this chiral amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

I. Understanding the Molecule and Its Challenges

This compound is a chiral molecule featuring a sterically bulky tert-butyl group and a basic amine function attached to a 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for amides and esters.[1] However, the combination of these structural features presents unique purification challenges.

The primary challenges in purifying this compound are twofold:

-

Removal of Synthesis-Related Impurities: The synthesis of 1,2,4-oxadiazoles can involve multiple steps and reagents, leading to a variety of potential impurities.[1][2][3] These can include unreacted starting materials, reaction intermediates, and byproducts from side reactions.

-

Chiral Separation (Enantioseparation): As a chiral amine, separating the two enantiomers is often a critical step, particularly in pharmaceutical development where the biological activity can be stereospecific.[4][5][6]

This guide will address both of these challenges in detail.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Crude Product is an Oil or Gummy Solid and Difficult to Handle

Question: After the final reaction step and initial work-up, my product is a persistent oil or a sticky solid, making it difficult to purify further. What are the likely causes and solutions?

Answer: This is a common issue, often caused by residual high-boiling solvents or highly polar impurities.

Causality: Solvents like DMF or DMSO, often used in oxadiazole synthesis, have high boiling points and can be difficult to remove completely by simple rotary evaporation.[3] Their presence can prevent your product from solidifying. Additionally, polar impurities can interfere with crystallization.

Troubleshooting Steps:

-

Azeotropic Removal of Solvents:

-

Dissolve the oily product in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add a non-polar co-solvent like toluene.

-

Evaporate the solvents under reduced pressure. The toluene will form an azeotrope with the high-boiling solvent, facilitating its removal. This process may need to be repeated.[3]

-

-

Trituration:

-

Trituration is a technique to induce crystallization and wash away soluble impurities.

-

Place the crude product in a flask and add a solvent in which your desired compound is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture).

-

Stir the mixture vigorously. The goal is for your product to solidify while the impurities remain in the solvent.

-

Collect the resulting solid by filtration and wash with a small amount of the cold trituration solvent.[3]

-

-

Short Silica Gel Plug:

-

If trituration is unsuccessful, a quick filtration through a short plug of silica gel can remove baseline impurities that may be inhibiting crystallization.[3]

-

Issue 2: Co-elution of Product with Impurities During Column Chromatography

Question: I'm using flash column chromatography, but my product is co-eluting with starting materials or byproducts. How can I improve the separation?

Answer: Co-elution is a frequent challenge when dealing with compounds of similar polarity. Optimizing your chromatographic conditions is key.

Causality: The polarity of your target molecule may be very close to that of certain impurities, leading to overlapping retention factors (Rf) on the stationary phase.

Troubleshooting Steps:

-

Optimize the Eluent System:

-

Gradient Elution: If using an isocratic (constant solvent mixture) system, switching to a gradient elution can significantly improve resolution. Start with a less polar solvent system and gradually increase the polarity.[3]

-

Solvent System Modification: For moderately polar compounds like this amine, common solvent systems include hexane/ethyl acetate or DCM/methanol.[2][7][8] Fine-tune the polarity by adding a small amount of a third solvent.

-

Additives: Since the target is a basic amine, adding a small amount of triethylamine (TEA) (0.1-1%) to the eluent can reduce peak tailing on silica gel and improve separation.[3]

-

-

Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity for amines compared to silica gel.

Issue 3: Difficulty in Separating Enantiomers

Question: I need to separate the enantiomers of this compound. What are the most effective methods?